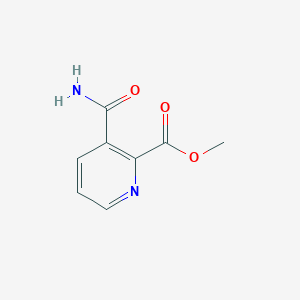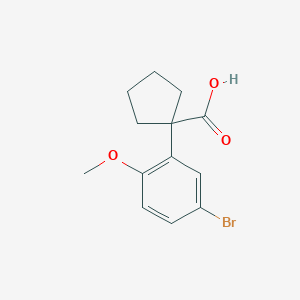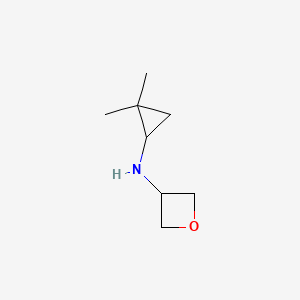![molecular formula C9H12O3 B11721779 (1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one](/img/structure/B11721779.png)
(1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R)-spiro[bicyclo[221]heptane-2,2’-[1,3]dioxolan]-5-one is a spiro compound characterized by a bicyclo[221]heptane framework fused with a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one typically involves the reaction of bicyclo[2.2.1]heptane derivatives with dioxolane precursors under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the spiro linkage. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild pressure.
Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran at low temperatures.
Major Products
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,4R)-spiro[bicyclo[221]heptane-2,2’-[1,3]dioxolan]-5-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activity. Researchers are investigating its interactions with various biological targets to understand its potential as a therapeutic agent.
Medicine
In medicine, derivatives of this compound are being explored for their potential use in drug development. Their unique structural features may provide advantages in terms of specificity and efficacy.
Industry
In the industrial sector, (1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one: A similar compound with a different stereochemistry.
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic frameworks but different functional groups.
Dioxolane derivatives: Compounds with similar dioxolane rings but different spiro linkages.
Uniqueness
(1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds.
Propriétés
Formule moléculaire |
C9H12O3 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
(1'R,4'R)-spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one |
InChI |
InChI=1S/C9H12O3/c10-8-4-7-3-6(8)5-9(7)11-1-2-12-9/h6-7H,1-5H2/t6-,7-/m1/s1 |
Clé InChI |
AHODDELHXDJTTC-RNFRBKRXSA-N |
SMILES isomérique |
C1COC2(O1)C[C@H]3C[C@@H]2CC3=O |
SMILES canonique |
C1COC2(O1)CC3CC2CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4R,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B11721696.png)
![Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11721707.png)
![1-bromo-4-[(1R)-1-methoxyethyl]benzene](/img/structure/B11721715.png)
![6-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11721727.png)
![(E)-N-{1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B11721729.png)









